Phenyltrichlorosilane

描述

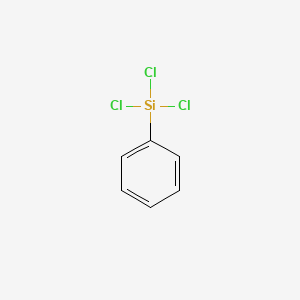

Structure

3D Structure

属性

IUPAC Name |

trichloro(phenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVMIVQULIKXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3Si | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41087-22-3 | |

| Record name | Benzene, (trichlorosilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41087-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026621 | |

| Record name | Trichlorophenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyltrichlorosilane appears as a colorless liquid with a pungent odor. Decomposed by moisture or water to hydrochloric acid with evolution of heat. Corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

395 °F at 760 mmHg (EPA, 1998), 201 °C | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

196 °F (EPA, 1998), 196 °F (91 °C) (open cup) | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in carbon tetrachloride, chloroform, carbon disulfide, Soluble in benzene, ether, perchloroethylene | |

| Record name | Phenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.326 at 64.4 °F (EPA, 1998) - Denser than water; will sink, 1.321 g/cu cm at 20 °C | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.36 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.36 (AIR= 1) | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

15.0 [mmHg], 0.426 mm Hg at 25 °C | |

| Record name | Phenyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

98-13-5 | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorophenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phenyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, (trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorophenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(phenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7199JL06M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Phenyltrichlorosilane Synthesis via Grignard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenyltrichlorosilane through the Grignard reaction, a fundamental process in organosilicon chemistry. This compound is a crucial intermediate in the production of silicones, resins, and other advanced materials. This document details the reaction mechanism, provides experimental protocols, and presents quantitative data to assist researchers in the successful and safe execution of this synthesis.

Introduction to this compound and its Synthesis

This compound (C₆H₅SiCl₃) is an organosilicon compound characterized by a phenyl group and three chlorine atoms attached to a central silicon atom. Its synthesis is a key step in the production of phenyl-substituted silicones, which exhibit enhanced thermal stability, oxidative resistance, and radiation resistance compared to their methyl-substituted counterparts. While several methods exist for its synthesis, the Grignard reaction remains a versatile and widely used approach, particularly in laboratory and specialized industrial settings.[1][2][3]

The Grignard synthesis of this compound involves two primary steps: the formation of a phenylmagnesium halide (a Grignard reagent) from the reaction of an aryl halide with magnesium metal, followed by the reaction of this Grignard reagent with a silicon source, typically silicon tetrachloride (SiCl₄).

The Grignard Reaction Mechanism

The synthesis of this compound via the Grignard reaction proceeds through a well-established nucleophilic substitution mechanism.

Step 1: Formation of the Grignard Reagent (Phenylmagnesium Halide)

The reaction is initiated by the insertion of magnesium metal into the carbon-halogen bond of an aryl halide, typically chlorobenzene (B131634) or bromobenzene, in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[4] The solvent plays a crucial role in stabilizing the Grignard reagent by coordinating with the magnesium atom.

C₆H₅Cl + Mg → C₆H₅MgCl

The formation of the Grignard reagent is often initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[4]

Step 2: Reaction with Silicon Tetrachloride

The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic silicon atom of silicon tetrachloride. This results in the displacement of a chloride ion and the formation of a new silicon-carbon bond.

C₆H₅MgCl + SiCl₄ → C₆H₅SiCl₃ + MgCl₂

The reaction is typically carried out by the controlled addition of the silicon tetrachloride solution to the Grignard reagent at a low temperature to manage the exothermic nature of the reaction.[4]

A critical aspect of Grignard reagents in solution is the Schlenk equilibrium, which describes the disproportionation of the alkylmagnesium halide into dialkylmagnesium and magnesium dihalide. The reactivity of the Grignard reagent is influenced by this equilibrium, with studies suggesting that both the RMgX and R₂Mg species can react with chlorosilanes.[5][6] The position of this equilibrium is dependent on the solvent and the concentration of the Grignard reagent.

Quantitative Data on this compound Synthesis

The yield and purity of this compound are influenced by several factors, including the choice of solvent, reaction temperature, and the molar ratio of reactants. While comprehensive comparative studies under identical conditions are limited in publicly available literature, the following table summarizes key data points gathered from various sources.

| Solvent | Reactant Ratio (Grignard:SiCl₄) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Tetrahydrofuran (THF) | Not specified | Not specified | 47 | Not specified | [7] |

| Diethyl Ether | 1:1 (approx.) | Reflux for Grignard formation, then 0-10 for SiCl₄ addition | Moderate to High | High | [4] |

| Toluene/Hexane (as co-solvent) | 1:1.1 (Phenyl Grignard:SiCl₄) | 40-50 | Not specified | Not specified | [3] |

Note: The terms "Moderate to High" for yield and "High" for purity are qualitative descriptions from the cited literature and are included in the absence of specific numerical data. The yield of 47% in THF is a widely cited figure.[7] Kinetic studies have shown that the reaction of phenylmagnesium chloride with chlorosilanes is significantly faster in THF than in diethyl ether.[5][6] This is attributed to the better stabilization of the Grignard reagent by THF.[8]

Detailed Experimental Protocols

The following protocols are compiled from best practices described in the literature for the synthesis of this compound via the Grignard reaction.

Preparation of Phenylmagnesium Chloride (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Chlorobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

Procedure:

-

Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place the magnesium turnings in the flask under a nitrogen atmosphere.

-

Add a small crystal of iodine to the flask to activate the magnesium.

-

In the dropping funnel, prepare a solution of chlorobenzene in the chosen anhydrous solvent (diethyl ether or THF).

-

Add a small amount of the chlorobenzene solution to the magnesium. If the reaction does not initiate, gentle warming of the flask may be necessary.

-

Once the reaction begins (indicated by bubbling and a change in color), add the remaining chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Synthesis of this compound

Materials:

-

Phenylmagnesium chloride solution (from Protocol 4.1)

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether or THF

Procedure:

-

Cool the prepared phenylmagnesium chloride solution in an ice bath.

-

In a separate dropping funnel, prepare a solution of silicon tetrachloride in the same anhydrous solvent used for the Grignard reagent preparation.

-

Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

-

The reaction mixture will contain the desired this compound and a precipitate of magnesium salts.

Work-up and Purification

-

Filter the reaction mixture to remove the precipitated magnesium salts.

-

Wash the collected solid with anhydrous solvent to recover any trapped product.

-

Combine the filtrate and the washings.

-

Remove the solvent by distillation at atmospheric pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure.[4] Collect the fraction corresponding to the boiling point of this compound (approximately 201-203°C at atmospheric pressure).

Signaling Pathways and Experimental Workflows

The logical flow of the synthesis and the core reaction mechanism can be visualized using the following diagrams.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Core reaction mechanism for this compound synthesis.

Potential Side Reactions and Byproducts

The primary side reaction of concern in this synthesis is the formation of biphenyl (B1667301) through a homocoupling reaction of the Grignard reagent. This is more likely to occur at higher temperatures and with concentrated solutions of the Grignard reagent.

2 C₆H₅MgCl → C₆H₅-C₆H₅ + MgCl₂ + Mg

Careful temperature control and the use of dilute solutions can help to minimize the formation of this byproduct.[4] Incomplete reaction can also lead to the presence of unreacted starting materials in the final product mixture.

Safety Considerations

The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

-

Grignard Reagents: Are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction can be highly exothermic and should be performed with adequate cooling and slow addition of reagents.

-

This compound: Is a corrosive substance that reacts with moisture to produce hydrogen chloride gas. It can cause severe burns to the skin and eyes.[4] Handling should be done in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Silicon Tetrachloride: Is a volatile and corrosive liquid that also reacts with moisture to produce HCl.

-

Solvents: Diethyl ether and THF are highly flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The Grignard reaction is a robust and adaptable method for the synthesis of this compound. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired product can be achieved. This guide provides the fundamental knowledge, procedural details, and safety information necessary for researchers to successfully and safely perform this important organosilicon synthesis. Further research into optimizing reaction conditions and exploring alternative, greener solvents could further enhance the utility of this classic reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benchchem.com [benchchem.com]

- 5. chembam.com [chembam.com]

- 6. gelest.com [gelest.com]

- 7. Purification [chem.rochester.edu]

- 8. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

Phenyltrichlorosilane Direct Process Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The direct process for synthesizing phenyltrichlorosilane (PTCS) remains a cornerstone of industrial organosilicon chemistry. This guide provides a comprehensive technical overview of this process, detailing its advantages and disadvantages, presenting key quantitative data, and outlining experimental protocols. Particular emphasis is placed on the reaction mechanism, the role of catalysts and promoters, and the critical challenge of byproduct separation. This document is intended to serve as a valuable resource for professionals engaged in research, development, and production involving this compound.

Introduction

This compound (C₆H₅SiCl₃) is a vital intermediate in the production of phenyl-substituted silicones, which are valued for their enhanced thermal stability, oxidative resistance, and radiation resistance compared to their methyl-substituted counterparts. The direct process, also known as the Rochow-Müller process, is a widely employed industrial method for the synthesis of organochlorosilanes. This process involves the reaction of an organic halide with elemental silicon in the presence of a catalyst, typically copper. For the synthesis of this compound, chlorobenzene (B131634) is the organic halide of choice. While economically viable, the direct process for PTCS presents unique challenges, primarily related to selectivity and purification.

The Direct Process: Advantages and Disadvantages

The direct synthesis of this compound offers a scalable and cost-effective route to this important organosilicon monomer. However, the process is not without its drawbacks, which must be carefully managed in an industrial setting.

Advantages:

-

Cost-Effectiveness: The direct process utilizes readily available and relatively inexpensive raw materials, namely metallurgical-grade silicon and chlorobenzene, making it an economically favorable production method.

-

Scalability: The process has been successfully implemented on a large industrial scale, with established reactor technologies capable of high-volume production.

-

Single-Step Synthesis: It provides a direct route from basic precursors to the desired product, simplifying the overall manufacturing process compared to multi-step synthetic pathways.

Disadvantages:

-

Byproduct Formation: A significant drawback is the co-production of diphenyldichlorosilane ((C₆H₅)₂SiCl₂) and other polysubstituted silanes. The boiling points of this compound and diphenyldichlorosilane are very close, making their separation by fractional distillation difficult and energy-intensive.[1]

-

Limited Purity: Due to the challenges in separating the main byproduct, the purity of this compound obtained directly from the process is often limited to around 97%.[1]

-

Catalyst Management: The process relies on a solid catalyst, typically a copper-silicon contact mass, which requires careful preparation and activation. Catalyst deactivation and the need for its eventual disposal are important operational considerations.

-

Harsh Reaction Conditions: The reaction is typically carried out at elevated temperatures (280-350°C), which necessitates robust reactor materials and careful temperature control to avoid unwanted side reactions and ensure safety.[1]

Quantitative Data and Process Parameters

The efficiency and selectivity of the direct process are highly dependent on the reaction conditions and the composition of the catalyst. The following table summarizes key quantitative data gathered from various sources.

| Parameter | Value | Notes |

| Reaction Temperature | 280 - 350 °C | Optimal temperature is crucial for balancing reaction rate and selectivity.[1] |

| Catalyst | Copper or Silver powder | Copper is the most common catalyst. |

| Catalyst Loading | 30 - 50% | Refers to the weight percentage of the catalyst in the silicon contact mass.[1] |

| Promoters | Zinc, Tin | These are often added to the catalyst to improve selectivity and reaction rate. |

| This compound Purity | < 97% | Limited by the presence of diphenyldichlorosilane.[1] |

| Key Byproduct | Diphenyldichlorosilane | Has a boiling point very close to that of this compound. |

Experimental Protocol: A Laboratory-Scale Direct Synthesis

The following protocol provides a general outline for the laboratory-scale synthesis of this compound via the direct process. Safety Note: This reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Metallurgical-grade silicon powder

-

Copper (I) chloride (CuCl) or other copper catalyst source

-

Zinc powder (promoter)

-

Chlorobenzene

-

High-temperature reactor (e.g., a stirred-bed or fluidized-bed reactor)

-

Inert gas supply (e.g., nitrogen or argon)

-

Condensation and collection system

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: Prepare the contact mass by thoroughly mixing silicon powder with the copper catalyst and zinc promoter. The exact ratio will depend on the specific catalyst system being investigated.

-

Reactor Setup: Charge the reactor with the prepared contact mass. Assemble the reactor system, including the inert gas inlet, chlorobenzene feed line, and the outlet connected to a condenser and collection flask.

-

Inerting the System: Purge the entire system with an inert gas to remove any air and moisture.

-

Reaction Initiation: Heat the reactor to the desired temperature (e.g., 300°C) under a continuous flow of inert gas.

-

Chlorobenzene Feed: Once the target temperature is reached, begin feeding chlorobenzene vapor into the reactor. The feed rate should be carefully controlled.

-

Reaction Monitoring: Monitor the reaction progress by analyzing the composition of the condensed product mixture using techniques like gas chromatography (GC).

-

Product Collection: The crude product, a mixture of this compound, diphenyldichlorosilane, unreacted chlorobenzene, and other minor byproducts, is collected in the cooled flask.

-

Purification: After the reaction is complete, the crude product is purified by fractional distillation. Due to the close boiling points of the main components, a highly efficient distillation column is required to achieve the best possible separation.

Reaction Mechanism and Process Workflow

The direct process for this compound synthesis is a complex heterogeneous catalytic reaction. The following diagrams illustrate the proposed reaction pathway and a typical experimental workflow.

Caption: Proposed reaction pathway for the direct synthesis of this compound.

References

An In-depth Technical Guide to the Gas Phase Condensation Method for Phenyltrichlorosilane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas phase condensation method for synthesizing phenyltrichlorosilane, a key intermediate in the production of silicones and other organosilicon compounds. This document details the underlying reaction mechanisms, experimental protocols, and critical process parameters, presenting quantitative data in accessible formats and visualizing complex processes for enhanced understanding.

Introduction

This compound (C₆H₅SiCl₃) is a vital organosilicon monomer used in the production of phenyl silicones, which offer enhanced thermal stability, oxidation resistance, and radiation resistance compared to their methyl counterparts. These properties make them invaluable in high-performance applications within the aerospace, electronics, and pharmaceutical industries. While several methods exist for its synthesis, including the Grignard reagent and direct methods, the gas phase condensation of chlorobenzene (B131634) and trichlorosilane (B8805176) has emerged as a dominant industrial process due to its potential for continuous operation and simpler apparatus.[1][2]

This guide focuses on the high-temperature, gas phase condensation method, exploring its chemical principles, experimental execution, and key challenges such as yield optimization and byproduct management.

Reaction Mechanism and Kinetics

The gas phase synthesis of this compound from trichlorosilane (HSiCl₃) and chlorobenzene (C₆H₅Cl) is a complex process involving free-radical and silylene intermediates. The reaction is typically carried out at high temperatures, generally in the range of 540-680°C.[1][3]

The predominant mechanism involves the thermal decomposition of trichlorosilane to form dichlorosilylene (B1217353) (:SiCl₂), a highly reactive intermediate.[1] This is followed by the insertion of dichlorosilylene into the carbon-chlorine bond of chlorobenzene to yield this compound.[1] A kinetic model involving 28 species and 56 elementary reactions has been proposed to describe this complex reaction network.[1]

A reaction flux analysis has shown that approximately 99% of this compound is generated through this dichlorosilylene insertion pathway.[1] The analysis also indicates that about 74% of the initial trichlorosilane decomposes to produce dichlorosilylene, and 91% of the generated dichlorosilylene is effectively inserted into the chlorobenzene molecule.[1]

The overall reaction can be summarized as: C₆H₅Cl + HSiCl₃ → C₆H₅SiCl₃ + HCl

Key steps in the reaction mechanism are visualized in the diagram below.

Figure 1: Reaction mechanism for the gas phase synthesis of this compound.

Experimental Protocols and Process Parameters

The gas phase condensation synthesis of this compound is typically performed in a continuous flow system. A general experimental setup, based on industrial processes, involves a preheating zone, a tubular reactor, a condensation section, and a purification stage.

Experimental Setup

A laboratory or pilot-scale setup would consist of:

-

Reactant Delivery System: Syringe pumps or mass flow controllers for precise delivery of liquid chlorobenzene and trichlorosilane.

-

Vaporizer/Preheater: A heated zone to vaporize the reactants before they enter the reactor.

-

Tubular Reactor: A high-temperature tube furnace containing a reactor tube made of a material resistant to high temperatures and corrosive environments (e.g., quartz, stainless steel).

-

Condensation System: A series of condensers to cool the reactor effluent and collect the liquid products.

-

Product Collection: Receiving flasks for the condensed crude product.

-

Off-Gas Treatment: A system to scrub acidic gases (primarily HCl) from the exhaust.

-

Purification System: A fractional distillation apparatus to separate the desired this compound from byproducts and unreacted starting materials.

General Experimental Procedure

The following protocol is a generalized procedure based on available literature:

-

System Preparation: The reactor system is assembled and checked for leaks. The system is then purged with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Heating: The preheater and tubular reactor are heated to the desired operating temperatures.

-

Reactant Feed: Liquid trichlorosilane and chlorobenzene are continuously fed into the preheater at a specific molar ratio.

-

Reaction: The vaporized reactants flow through the hot tubular reactor where the condensation reaction occurs.

-

Product Condensation: The gaseous product stream exiting the reactor is passed through a series of condensers to liquefy the products and unreacted starting materials.

-

Product Collection: The crude liquid product is collected in a receiving flask.

-

Purification: The collected crude product is purified by fractional distillation to isolate this compound.

The overall workflow of the synthesis process is illustrated below.

Figure 2: General experimental workflow for this compound synthesis.

Quantitative Data and Process Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. The key parameters to control are temperature, reactant molar ratio, and residence time.

Process Parameters

The following table summarizes the typical process parameters for the gas phase condensation synthesis of this compound.

| Parameter | Value/Range | Reference |

| Reaction Temperature | 540 - 680 °C | [1][3] |

| Preheating Temperature | 201 - 600 °C | |

| Reactant Ratio (Trichlorosilane:Chlorobenzene by weight) | 1 : (0.8 - 1.9) | |

| Residence Time | 3 - 40 seconds | |

| Pressure | Atmospheric or slight negative pressure | |

| Catalyst | Typically catalyst-free | |

| Maximum Reported Yield | up to 65% | [1][3] |

| Purity after Distillation | > 99% |

Byproducts and Purification

The main byproducts of the reaction include silicon tetrachloride (SiCl₄), benzene, and unreacted chlorobenzene. Diphenyl dichlorosilane (B8785471) can also be formed. These byproducts are separated from the desired product by fractional distillation. The boiling points of the main components in the crude product mixture are listed in the table below, which guide the purification process.

| Compound | Boiling Point (°C) |

| Silicon Tetrachloride (SiCl₄) | 57.6 |

| Benzene (C₆H₆) | 80.1 |

| Trichlorosilane (HSiCl₃) | 31.8 |

| Chlorobenzene (C₆H₅Cl) | 131.7 |

| This compound (C₆H₅SiCl₃) | 201 |

| Diphenyl dichlorosilane ((C₆H₅)₂SiCl₂) | 305 |

Challenges and Future Outlook

Despite its advantages, the gas phase condensation method for this compound synthesis faces several challenges, primarily low single-pass yields and the formation of carbon deposits within the reactor, which can lead to blockages and decreased efficiency.[1]

Future research is focused on several key areas to address these challenges:

-

Development of Novel Catalysts and Initiators: While the thermal process is dominant, the use of catalysts or initiators could potentially lower the required reaction temperature and improve selectivity, thereby reducing energy consumption and carbon deposition. The use of chloralkanes as promoters has shown promise in enhancing the reaction.

-

Process Optimization: Further optimization of reaction conditions, reactor design, and heat integration can lead to improved yields and reduced operational costs.

-

Byproduct Valorization: Developing efficient methods to recycle or find valuable applications for the byproducts can improve the overall economic viability and sustainability of the process.

Conclusion

The gas phase condensation method is a commercially important route for the synthesis of this compound. A thorough understanding of the reaction mechanism, kinetics, and process parameters is crucial for optimizing the synthesis and overcoming its current limitations. This guide provides a foundational understanding for researchers and professionals working in the field of organosilicon chemistry and materials science, enabling further innovation and process improvement.

References

An In-depth Technical Guide to the Hydrolysis and Polycondensation Kinetics of Phenyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and polycondensation kinetics of phenyltrichlorosilane (PTCS). This compound is a key organosilicon compound utilized in the synthesis of silicones, resins, and as a surface modifying agent. A thorough understanding of its reaction kinetics is paramount for controlling the properties of the resulting materials in various applications, including advanced drug delivery systems and biomedical devices.

Core Reaction Mechanisms

The conversion of this compound into polysiloxanes is a two-stage process involving rapid hydrolysis followed by a more complex polycondensation cascade.

Hydrolysis

In the presence of water, the three chlorine atoms in this compound are sequentially replaced by hydroxyl groups in a series of nucleophilic substitution reactions. This process is typically very fast. The initial hydrolysis product is phenylsilanetriol (B1655011) (PST), a key intermediate in the subsequent polycondensation. The overall hydrolysis reaction can be summarized as:

C₆H₅SiCl₃ + 3H₂O → C₆H₅Si(OH)₃ + 3HCl

The liberated hydrochloric acid (HCl) can significantly influence the reaction kinetics.

Polycondensation

The newly formed phenylsilanetriol molecules are highly reactive and undergo condensation to form siloxane bonds (Si-O-Si), releasing water in the process. This can occur through two primary pathways:

-

Homocondensation: Reaction between two silanol (B1196071) groups.

-

Heterocondensation: Reaction between a silanol group and a remaining chlorosilane group (if hydrolysis is not complete).

This process leads to the formation of dimers, oligomers, and ultimately, a cross-linked polysiloxane network. The structure of the final polymer is highly dependent on the reaction conditions.

The following diagram illustrates the general reaction pathway from this compound to a polysiloxane network.

Caption: General reaction pathway of this compound.

Kinetics of Hydrolysis and Polycondensation

The rates of both hydrolysis and polycondensation are influenced by several factors, including temperature, pH (and catalyst), solvent, and the concentration of reactants.

Factors Influencing Reaction Rates

-

pH and Catalyst: The hydrolysis of chlorosilanes is autocatalytic due to the production of HCl. The rate of hydrolysis is generally rapid in both acidic and basic conditions, with the slowest rates observed at neutral pH. The subsequent condensation reactions are also catalyzed by acids and bases. Acidic conditions tend to favor the formation of linear polymers, while basic conditions often lead to more highly cross-linked and cyclic structures.

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rates of both hydrolysis and polycondensation.

-

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the stability of transition states, thereby influencing reaction rates. For instance, studies have been conducted in water-acetone solutions.[1]

-

Concentration: The concentration of this compound and water will directly impact the reaction rates, as expected from rate laws for the elementary reaction steps.

Quantitative Kinetic Data

Obtaining precise kinetic data for the hydrolysis of this compound is challenging due to the high reaction rates. While specific rate constants and activation energies for this compound are not extensively reported in publicly available literature, data from related organotrichlorosilanes and theoretical studies can provide valuable insights. The hydrolysis of chlorosilanes is known to be a rapid process.[2] For analogous systems, activation energies for hydrolysis have been reported. For instance, the activation energy for the hydrolysis of a different organophosphate in acidic solution was found to be approximately 64.25 kJ/mol.[3] It is important to note that direct application of these values to this compound should be done with caution.

The following table summarizes the qualitative impact of various parameters on the reaction kinetics.

| Parameter | Effect on Hydrolysis Rate | Effect on Polycondensation Rate | Notes |

| Increased Temperature | Increases | Increases | Follows Arrhenius behavior. |

| Acidic Conditions (Low pH) | Increases | Increases | Favors linear polymer formation. |

| Basic Conditions (High pH) | Increases | Increases | Favors branched/cyclic structures. |

| Increased Reactant Concentration | Increases | Increases | Subject to the specific rate law. |

| Solvent Polarity | Can influence rates | Can influence rates | Affects solubility and transition state stability. |

Experimental Protocols

Monitoring the kinetics of this compound hydrolysis and polycondensation requires techniques capable of tracking the rapid changes in concentration of various species. In-situ spectroscopic methods are particularly well-suited for this purpose.

Synthesis and Product Isolation (Illustrative Protocol)

This protocol, adapted from the work of Voronkov et al. (2021), describes the hydrolysis of this compound and the isolation of the resulting cyclosiloxane products. While this is a synthetic protocol, it provides a foundation for understanding the reaction conditions.[1]

Materials:

-

This compound (PTCS)

-

Water and Ice

-

Diethyl ether

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Benzene

Procedure:

-

A solution of PTCS (e.g., 5.2 g, 0.025 mol) in acetone (15 mL) is prepared.

-

This solution is added dropwise at 2-4 °C with stirring to a mixture of water and ice (1:1, 270 g). The amount of water is calculated to achieve a desired final HCl concentration after complete hydrolysis.

-

The reaction mixture is then stored at a constant temperature (e.g., 4 °C).

-

The precipitated products are isolated at various time intervals.

-

For analysis, the precipitate is dissolved in diethyl ether, washed with water until neutral, and dried over sodium sulfate.

-

The solvent is evaporated, and the product can be further purified, for example, by washing with benzene.

-

The composition of the products can be analyzed using techniques such as 29Si NMR and mass spectrometry.[1]

Kinetic Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is a powerful non-invasive technique for real-time reaction monitoring.[4] It allows for the simultaneous quantification of reactants, intermediates, and products.

Illustrative Experimental Workflow for Kinetic Analysis:

Caption: Workflow for an NMR-based kinetic study.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

Procedure:

-

Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a suitable deuterated solvent (e.g., acetone-d₆). An internal standard with a known concentration and non-overlapping signals should be added for accurate quantification.

-

Initial Spectrum: Acquire initial ¹H and ²⁹Si NMR spectra of the starting material.

-

Reaction Initiation: At time zero, inject a precise amount of water (and catalyst, if applicable) into the NMR tube, mix rapidly, and immediately place the tube in the pre-thermostatted NMR spectrometer.

-

Data Acquisition: Acquire a series of ¹H and/or ²⁹Si NMR spectra at regular time intervals. For fast reactions, rapid acquisition techniques may be necessary.

-

Data Analysis: The concentration of this compound, phenylsilanetriol, and various condensation products can be determined by integrating their characteristic NMR signals relative to the internal standard. Plotting concentration versus time allows for the determination of reaction rates and rate constants.

Kinetic Monitoring using Gas Chromatography (GC)

Gas chromatography can be used to monitor the disappearance of the volatile reactant, this compound. This method typically involves taking aliquots from the reaction mixture at specific times.

Illustrative Experimental Protocol:

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5).[5]

Procedure:

-

Reaction Setup: The hydrolysis reaction is set up in a thermostatted vessel with vigorous stirring.

-

Sampling: At predetermined time intervals, an aliquot of the reaction mixture is withdrawn.

-

Quenching: The reaction in the aliquot is immediately quenched, for example, by dilution in a cold, non-reactive solvent.

-

Analysis: The quenched sample is injected into the GC. The concentration of this compound is determined from the peak area, typically using a calibration curve.

-

Data Analysis: A plot of the concentration of this compound versus time is generated to determine the reaction rate.

Signaling Pathways and Mechanistic Details

A more detailed look at the hydrolysis and polycondensation mechanisms reveals the key intermediates and transition states.

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the hydrolysis of the Si-Cl bond is thought to proceed via a proton-assisted Sₙ2-type mechanism.

Caption: Acid-catalyzed hydrolysis of a Si-Cl bond.

Polycondensation of Phenylsilanetriol

The polycondensation of phenylsilanetriol can lead to a variety of structures. The initial steps involve the formation of dimers and trimers, which can be linear or cyclic.

Caption: Initial polycondensation steps of Phenylsilanetriol.

Conclusion

The hydrolysis and polycondensation of this compound are complex, rapid reactions that are fundamental to the production of a wide range of organosilicon materials. The kinetics of these processes are highly sensitive to reaction conditions, providing a means to control the structure and properties of the final products. While quantitative kinetic data for this compound itself is sparse, analogous systems and theoretical studies provide a strong framework for understanding its reactivity. Advanced in-situ analytical techniques, particularly NMR spectroscopy, are crucial for elucidating the detailed kinetic profiles and reaction mechanisms. This guide provides the foundational knowledge for researchers to design and control the synthesis of phenyl-substituted polysiloxanes for advanced applications.

References

- 1. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of this compound and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. benchchem.com [benchchem.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

The Silicon Anchor: A Technical Guide to Phenyltrichlorosilane's Reactions with Nucleophilic Reagents

Introduction

Phenyltrichlorosilane (PhSiCl₃) is a cornerstone organosilicon compound, serving as a vital precursor in the synthesis of silicones, siloxanes, and other organosilicon materials. Its reactivity is dominated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack. This technical guide provides an in-depth exploration of the reactions of this compound with a range of O-, N-, and C-nucleophiles, offering detailed experimental protocols, quantitative data, and mechanistic insights for researchers, scientists, and professionals in drug development and materials science.

Core Reactivity: Nucleophilic Substitution at the Silicon Center

The fundamental reaction mechanism governing the chemistry of this compound is nucleophilic substitution at the tetrahedral silicon atom. The three chlorine atoms are excellent leaving groups, and their strong electron-withdrawing nature renders the silicon atom highly electrophilic. Nucleophiles readily attack this electrophilic center, leading to the stepwise displacement of chloride ions. The reaction generally proceeds through a pentacoordinate silicon intermediate, although a concerted Sɴ2-type mechanism is also plausible.

Reaction with O-Nucleophiles

Oxygen-containing nucleophiles, primarily water and alcohols, react with this compound to form silanols and alkoxysilanes, respectively. These reactions are foundational for the production of silicone polymers.

Hydrolysis: Formation of Silanols and Siloxanes

The hydrolysis of this compound is a vigorous reaction that, depending on the stoichiometry of water and reaction conditions, can lead to the formation of phenylsilanetriol (B1655011) (PhSi(OH)₃), which is unstable and readily undergoes self-condensation to form various siloxanes. A common product under controlled conditions is the cyclic tetramer, all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane.

Reaction Pathway: Hydrolysis of this compound

Caption: General pathway for the hydrolysis of this compound.

Quantitative Data: Hydrolysis of this compound

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Water (H₂O) | all-cis-(Tetrahydroxy)(tetraphenyl)cyclotetrasiloxane | Water-Acetone | 4 | 240 | 73.6 | [1][2] |

Experimental Protocol: Synthesis of all-cis-(Tetrahydroxy)(tetraphenyl)cyclotetrasiloxane [1]

-

A solution of this compound (5.2 g, 0.025 mol) in 15 mL of acetone (B3395972) is prepared.

-

This solution is added dropwise at 2-4 °C with stirring to a mixture of water and ice (1:1, 270 g). The amount of water is calculated to achieve a final HCl concentration of 0.26 mol L⁻¹ after complete hydrolysis.

-

The resulting mixture is stored in a refrigerator at 4 °C.

-

The precipitated product is collected over time. After 240 hours, the combined precipitates are isolated.

-

The final product is obtained with a yield of 73.6%.

Alcoholysis: Formation of Alkoxysilanes

The reaction of this compound with alcohols (alcoholysis) produces phenylalkoxysilanes. These compounds are more stable than their chlorosilane precursors and are common intermediates in organic synthesis and materials science. The reaction proceeds by substituting the chloro groups with alkoxy groups.

Reaction Pathway: Alcoholysis of this compound

Caption: General pathway for the alcoholysis of this compound.

Quantitative Data: Alcoholysis of this compound

| Nucleophile | Product | Conditions | Yield (%) | Reference |

| Methanol | Phenyltrimethoxysilane | Data not available in search results | - | |

| Ethanol | Phenyltriethoxysilane | Data not available in search results | - |

Experimental Protocol: General Procedure for Alcoholysis

A detailed experimental protocol with specific quantitative yields for the alcoholysis of this compound was not available in the search results. However, a general procedure would involve the slow, controlled addition of the alcohol to a solution of this compound, often in the presence of a base (like pyridine (B92270) or a tertiary amine) to scavenge the HCl byproduct. The reaction is typically performed in an inert solvent under anhydrous conditions.

Reaction with N-Nucleophiles

Amines react with this compound in an aminolysis reaction to form aminosilanes. This reaction is analogous to alcoholysis, with the nitrogen atom of the amine acting as the nucleophile. The reaction typically requires at least two equivalents of the amine: one to act as the nucleophile and the second to neutralize the liberated HCl.

Reaction Pathway: Aminolysis of this compound

Caption: General pathway for the aminolysis of this compound.

Quantitative Data: Aminolysis of this compound

| Nucleophile | Product | Conditions | Yield (%) | Reference |

| Aniline | N,N',N''-triphenyl-1-phenylsilanetriamine | Data not available in search results | - | |

| Diethylamine | N,N,N',N',N'',N''-hexaethyl-1-phenylsilanetriamine | Data not available in search results | - |

Experimental Protocol: General Procedure for Aminolysis

Specific experimental protocols and quantitative yields for the aminolysis of this compound were not found in the provided search results. A general approach involves the dropwise addition of this compound to a solution of the amine in an inert, anhydrous solvent at a controlled temperature (often low to moderate). An excess of the amine is typically used to drive the reaction to completion and neutralize the HCl byproduct.

Reaction with C-Nucleophiles

Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, are powerful tools for forming silicon-carbon bonds. These reactions are essential for synthesizing organosilanes with multiple organic substituents.

Grignard Reagents: Stepwise Phenylation

The reaction of this compound with a Grignard reagent, such as phenylmagnesium chloride (PhMgCl), allows for the stepwise replacement of the chlorine atoms with phenyl groups. By controlling the stoichiometry of the Grignard reagent, it is possible to selectively synthesize diphenyldichlorosilane (Ph₂SiCl₂), triphenylchlorosilane (Ph₃SiCl), and tetraphenylsilane (B94826) (Ph₄Si). Subsequent hydrolysis of the chlorosilane products can yield the corresponding silanols.

Reaction Workflow: Grignard Reaction and Hydrolysis

Caption: Workflow for the synthesis of triphenylsilanol via Grignard reaction.

Quantitative Data: Reaction with Phenylmagnesium Chloride

| Stoichiometry (PhMgCl:PhSiCl₃) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2:1 (followed by hydrolysis) | Triphenylsilanol | THF/Toluene (B28343) | < 70 | 6 | 85.1 | [3] |

| 2:1 (with Diphenyldichlorosilane, then hydrolysis) | Triphenylsilanol | THF/Toluene | < 70 | 6 | 94.2 | [3] |

Experimental Protocol: Synthesis of Triphenylsilanol [3]

-

Preparation of Phenylmagnesium Chloride: The Grignard reagent is prepared by reacting chlorobenzene (B131634) (215 g) with magnesium in a mixture of toluene (200 ml) and THF (200 ml). The reaction is initiated with 1 ml of 1,2-dibromoethane (B42909) and maintained at 60-70 °C until the magnesium is consumed.

-

Reaction with Phenylchlorosilane: To the prepared Grignard solution, this compound (212 g, 1 g-mol) is added from a dropping funnel, ensuring the temperature does not exceed 70 °C.

-

Work-up: After the addition is complete, the reaction mixture is maintained at ambient temperature for 6 hours and then treated with water.

-

Isolation: The aqueous layer is separated. Approximately 50% of the solvents are distilled from the organic layer. The residue is cooled, and the precipitated triphenylsilanol is collected by filtration.

-

Yield: 235 g of triphenylsilanol is obtained, corresponding to a yield of 85.1%.

This compound demonstrates versatile reactivity with a wide array of nucleophiles, enabling the synthesis of a diverse range of organosilicon compounds. The reactions with O-, N-, and C-nucleophiles provide access to silanols, siloxanes, alkoxysilanes, aminosilanes, and more complex organosilanes. The ability to control the extent of substitution, particularly with Grignard reagents, allows for the targeted synthesis of specific organochlorosilanes. While detailed quantitative data for alcoholysis and aminolysis are less readily available in the surveyed literature, the general principles of nucleophilic substitution at silicon provide a robust framework for predicting reaction outcomes and developing synthetic protocols. This guide serves as a foundational resource for professionals leveraging the rich chemistry of this compound in their research and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of this compound and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]

The Thermal Decomposition of Phenyltrichlorosilane: A Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition mechanism of phenyltrichlorosilane (C₆H₅SiCl₃). While direct experimental studies on the thermolysis of this compound are not extensively documented in publicly available literature, a robust mechanistic framework can be inferred from the well-established principles of microscopic reversibility and detailed studies of its synthesis and related organosilane compounds. This document elucidates the most probable decomposition pathway, explores potential alternative radical mechanisms, presents detailed hypothetical experimental protocols for further investigation, and tabulates relevant kinetic data from analogous systems to provide a foundational understanding for researchers in the field.

Introduction

This compound is a crucial organosilicon compound utilized in the synthesis of silicones, as a surface modifying agent, and in the production of high-performance polymers. Its thermal stability is a critical parameter in these applications, as decomposition can lead to the formation of undesirable byproducts and affect material properties. Understanding the mechanism of its thermal decomposition is paramount for process optimization, safety assessments, and the development of novel materials. This guide synthesizes the available information on related chemical systems to propose a detailed mechanism for the thermal decomposition of this compound.

The Inferred Primary Decomposition Pathway: Dichlorosilylene (B1217353) Elimination

The most widely accepted mechanism for the industrial synthesis of this compound is the gas-phase condensation of trichlorosilane (B8805176) (SiHCl₃) and chlorobenzene (B131634) (C₆H₅Cl) at temperatures ranging from 540-680°C.[1] A key step in this synthesis is the thermal decomposition of trichlorosilane to produce dichlorosilylene (:SiCl₂), a highly reactive intermediate.[2]

Synthesis Reaction: SiHCl₃ ⇌ :SiCl₂ + HCl C₆H₅Cl + :SiCl₂ → C₆H₅SiCl₃

According to the principle of microscopic reversibility, the reverse reaction will be the most favorable pathway for the decomposition of the product under similar conditions. Therefore, the primary mechanism for the thermal decomposition of this compound is inferred to be the unimolecular elimination of dichlorosilylene, yielding chlorobenzene.

Inferred Primary Decomposition Reaction: C₆H₅SiCl₃ → C₆H₅Cl + :SiCl₂

This pathway involves the cleavage of the silicon-carbon bond and the migration of a chlorine atom. The resulting dichlorosilylene is a transient species that can subsequently react with other molecules in the system or polymerize.

Caption: Inferred primary decomposition pathway of this compound.

Alternative Decomposition Pathways: Radical Mechanisms

While the dichlorosilylene elimination is the most likely pathway based on synthesis data, radical mechanisms, common in high-temperature chemistry, must also be considered. Studies on the thermal decomposition of other phenyl- and alkyl-substituted silanes provide evidence for such pathways.

Phenyl Radical Elimination

The pyrolysis of tetraphenylsilane (B94826) has been shown to proceed via the elimination of a phenyl radical (C₆H₅•) as the primary step.[3] A similar homolytic cleavage of the Si-C bond in this compound is a plausible, though likely higher-energy, alternative pathway.

Phenyl Radical Elimination Reaction: C₆H₅SiCl₃ → C₆H₅• + •SiCl₃

The resulting phenyl and trichlorosilyl (B107488) radicals would then initiate a cascade of secondary reactions, leading to a complex product mixture.

Caption: Alternative radical decomposition pathway of this compound.

Hazardous Decomposition Products

Safety data sheets indicate that the thermal decomposition of this compound can lead to the release of various hazardous gases, including carbon monoxide, carbon dioxide, formaldehyde, silicon dioxide, and hydrogen chloride gas.[4] The formation of these products would involve complex, multi-step radical reactions, particularly in the presence of oxygen.

Quantitative Data from Related Systems

Direct kinetic data for the thermal decomposition of this compound is not available. However, data from related compounds provide valuable context for estimating the conditions under which decomposition is likely to occur.

| Compound | Decomposition Reaction | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (K) | Reference |

| Trichlorosilane (SiHCl₃) | SiHCl₃ → :SiCl₂ + HCl | 295 ± 11.8 | 2.51 x 10¹⁴ | 940 - 1070 | [5] |

| Tetramethylsilane (B1202638) (TMS) | (CH₃)₄Si → (CH₃)₃Si• + CH₃• | 267 | 5.9 x 10¹² | 1270 - 1580 | [6] |

| Tetraphenylsilane | (C₆H₅)₄Si → (C₆H₅)₃Si• + C₆H₅• | 70.1 kcal/mol (~293 kJ/mol) | 10¹⁴·⁶ (liter/mole·min) | - | [3] |

Proposed Experimental Protocols

To definitively elucidate the thermal decomposition mechanism and kinetics of this compound, the following experimental approaches are proposed.

Protocol 1: Shock Tube Study with High-Repetition-Rate Time-of-Flight Mass Spectrometry (HRR-TOF-MS)

Objective: To study the unimolecular decomposition of this compound under isolated, high-temperature conditions and identify primary decomposition products.

Methodology:

-

Sample Preparation: A dilute mixture of this compound (e.g., 0.1-1%) in an inert bath gas (e.g., Argon) is prepared.

-

Shock Wave Generation: The gas mixture is introduced into the low-pressure section of a shock tube. A shock wave is generated by rupturing a diaphragm separating the high-pressure driver gas (e.g., Helium).[7]

-

High-Temperature Reaction: The mixture is rapidly heated by the reflected shock wave to a target temperature (e.g., 1000-1600 K) for a very short duration (microseconds).

-

Product Detection: The reacting gas mixture is expanded into a time-of-flight mass spectrometer, and mass spectra are recorded at a high repetition rate (e.g., every 50 µs) to track the time evolution of reactants, intermediates, and products.

-

Data Analysis: The time-concentration profiles of this compound and its decomposition products are used to determine reaction rate constants at different temperatures. An Arrhenius plot is then constructed to determine the activation energy and pre-exponential factor.

Caption: Experimental workflow for a shock tube study of this compound decomposition.

Protocol 2: Flow Reactor Pyrolysis with Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the stable products of this compound decomposition over longer reaction times.

Methodology:

-

Vaporization: Liquid this compound is vaporized into a heated carrier gas (e.g., Nitrogen or Argon).

-

Pyrolysis: The gas mixture is passed through a heated tubular reactor (e.g., quartz) maintained at a constant temperature (e.g., 500-800°C). The residence time in the reactor is controlled by the flow rate.

-

Product Trapping: The effluent from the reactor is passed through a cold trap or a suitable solvent to collect the products.

-

Analysis: The collected sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the stable decomposition products.

-

Kinetic Analysis: By varying the reactor temperature and residence time, the kinetics of the decomposition can be studied, although this method is more susceptible to secondary and surface reactions than the shock tube method.

Conclusion

Based on the well-established mechanism of its synthesis, the primary thermal decomposition pathway of this compound is inferred to be the unimolecular elimination of dichlorosilylene to produce chlorobenzene. However, alternative radical-based mechanisms, such as phenyl radical elimination, are also plausible, particularly at very high temperatures. The provided hypothetical experimental protocols outline a clear path for future research to definitively determine the kinetic parameters and product distributions of these decomposition pathways. The data from related organosilane compounds serve as a valuable benchmark for estimating the thermal stability of this compound and for designing future experiments. This guide provides a foundational framework for researchers and professionals working with this important organosilicon compound.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Shock-tube study of the decomposition of tetramethylsilane using gas chromatography and high-repetition-rate time-of-flight mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Phenyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of phenyltrichlorosilane. The information contained herein is intended to assist researchers in the identification, characterization, and quality control of this important organosilicon compound.

Introduction to this compound and its Spectroscopic Characterization